An In-Depth Technical Guide to the Chemical Properties of 3,5-Diamino-2,4,6-triiodobenzoic Acid
An In-Depth Technical Guide to the Chemical Properties of 3,5-Diamino-2,4,6-triiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diamino-2,4,6-triiodobenzoic acid is a pivotal molecule in the field of medicinal chemistry, primarily serving as a key intermediate in the synthesis of iodinated X-ray contrast media.[1][2][3] Its unique structure, featuring a benzoic acid backbone heavily substituted with three iodine atoms and two amino groups, imparts a range of chemical properties that are fundamental to its application. The high iodine content is central to its utility in radio-contrast agents, which enhance the visibility of internal bodily structures during X-ray imaging procedures like angiography, urography, and computed tomography (CT) scans.[1]
This technical guide provides a comprehensive exploration of the chemical properties of 3,5-Diamino-2,4,6-triiodobenzoic acid, offering insights into its synthesis, reactivity, and analytical characterization. The information presented herein is intended to support researchers and drug development professionals in their work with this important compound.
Core Chemical Properties
The chemical and physical properties of 3,5-Diamino-2,4,6-triiodobenzoic acid are dictated by its array of functional groups: a carboxylic acid, two aromatic amino groups, and three bulky iodine atoms. These substituents create a molecule with both acidic and basic characteristics and a high molecular weight.[2]
Physicochemical Data
A compilation of the key physicochemical properties of 3,5-Diamino-2,4,6-triiodobenzoic acid is presented in the table below. It is important to note that some of these values are predicted from computational models and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 5505-16-8 | [4] |
| Molecular Formula | C₇H₅I₃N₂O₂ | [4] |
| Molecular Weight | 529.84 g/mol | [4] |
| Appearance | Brown to black solid | [5] |
| Melting Point | 154-158 °C (decomposes) | [5] |
| Boiling Point (Predicted) | 503.9 ± 50.0 °C | [5] |
| Density (Predicted) | 3.067 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 1.66 ± 0.10 | [5] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, and Methanol. | [5] |
Synthesis and Purification
The synthesis of 3,5-Diamino-2,4,6-triiodobenzoic acid is a multi-step process that begins with the nitration of benzoic acid, followed by reduction and then iodination. The final iodination step is crucial for the compound's ultimate function.
Synthetic Pathway Overview
The general synthetic route to 3,5-Diamino-2,4,6-triiodobenzoic acid and its subsequent conversion to diatrizoic acid is illustrated below.
Caption: General synthetic pathway from 3,5-Dinitrobenzoic Acid to Diatrizoic Acid.
Detailed Experimental Protocol: Iodination of 3,5-Diaminobenzoic Acid
This protocol is based on established methods for the iodination of 3,5-diaminobenzoic acid derivatives.[6][7][8]
Materials:
-
3,5-Diaminobenzoic acid
-
Deionized water
-
Sodium Dichloroiodate (NaICl₂) solution (e.g., 5.0 M)
-
Hydrochloric acid
-
Ammonia solution
-
Sodium hydroxide solution
-
Ammonium chloride
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend 3,5-diaminobenzoic acid in deionized water.
-
Heating: Raise the temperature of the suspension to 50-55 °C with stirring.
-
Iodination: Slowly add the sodium dichloroiodate (NaICl₂) solution to the heated suspension over a period of approximately 3 hours. Maintain the temperature at 50-55 °C and continue stirring for about 24 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Cooling and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature and then further to 0-5 °C to precipitate the crude product.
-
Filtration: Collect the crude 3,5-Diamino-2,4,6-triiodobenzoic acid by filtration and wash with cold water.
Purification via Ammonium Salt Precipitation
A common method for purifying iodinated benzoic acid derivatives involves the formation and subsequent acidification of their ammonium salt.[8]
Procedure:
-
Dissolution: Suspend the crude product in water and dissolve it by adding a sodium hydroxide solution to a pH of approximately 9. The solution can be heated to around 80 °C to aid dissolution.
-
Ammonium Salt Formation: Add ammonium chloride to the solution and adjust the pH to about 7.5 with ammonia.
-
Precipitation: Cool the solution in a cold water bath and stir for 12-15 hours to allow the ammonium salt of 3,5-Diamino-2,4,6-triiodobenzoic acid to precipitate.
-
Isolation: Filter the precipitated ammonium salt and wash it with a 20% ammonium chloride solution.
-
Acidification: Suspend the purified ammonium salt in water and dissolve it by adding a sodium hydroxide solution. Precipitate the final product by adding hydrochloric acid.
-
Final Product: Collect the purified 3,5-Diamino-2,4,6-triiodobenzoic acid by filtration, wash with water, and dry.
Chemical Reactivity and Mechanisms
The chemical reactivity of 3,5-Diamino-2,4,6-triiodobenzoic acid is dominated by the nucleophilic character of its amino groups and the acidic nature of its carboxylic acid group.
N-Acetylation
The most significant reaction for its application is the N-acetylation of the two amino groups to form 3,5-diacetamido-2,4,6-triiodobenzoic acid (diatrizoic acid). This conversion is crucial as the resulting diatrizoate is more stable than its diamino precursor.[6]
Reaction Scheme:
Caption: N-Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid.
Experimental Insight: The acetylation is typically carried out using acetylating agents such as acetic anhydride or acetyl chloride. The reaction can be conducted at elevated temperatures (e.g., 50-55 °C) and is generally complete within a few hours.
Electrophilic Aromatic Substitution: The Iodination Mechanism
The tri-iodination of the 3,5-diaminobenzoic acid precursor is a classic example of electrophilic aromatic substitution. The two amino groups are strong activating groups and are ortho-, para-directing. The iodination occurs at the positions ortho and para to both amino groups, which are the 2, 4, and 6 positions of the benzoic acid ring.
The general mechanism for electrophilic aromatic substitution proceeds in two steps:
-
Attack of the Electrophile: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (in this case, an iodine cation or a polarized iodine species). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.
The high regioselectivity for the 2, 4, and 6 positions is due to the strong electron-donating nature of the two amino groups, which stabilize the carbocation intermediates formed during electrophilic attack at these positions.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of 3,5-Diamino-2,4,6-triiodobenzoic acid.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for analyzing 3,5-Diamino-2,4,6-triiodobenzoate.[9] A typical mobile phase would consist of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[9]
-
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the synthesis and for preliminary purity assessments.
Spectroscopic Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 3,5-Diamino-2,4,6-triiodobenzoic acid is expected to show characteristic absorption bands for the N-H stretching of the amino groups (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretching of the carboxylic acid (2500-3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetrical nature of the molecule, the ¹H NMR spectrum is expected to be relatively simple. Signals for the amino protons and the carboxylic acid proton would be present.
-
¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule, with distinct signals for the carboxyl carbon, the aromatic carbons bonded to iodine, the aromatic carbons bonded to the amino groups, and the unsubstituted aromatic carbon.
-
-
UV-Vis Spectroscopy: The UV-Vis spectrum of the parent compound, 3,5-diaminobenzoic acid, shows strong fluorescence, which can be utilized in analytical methods.[10] The introduction of the three iodine atoms is expected to cause a bathochromic (red) shift in the absorption maxima.
Structure-Radiopacity Relationship
The efficacy of iodinated contrast agents is directly related to their ability to absorb X-rays, a property known as radiopacity. This is fundamentally governed by the atomic number of the absorbing element. Iodine, with a high atomic number (Z=53), is a very effective absorber of X-rays in the energy range used for medical imaging.
The tri-iodinated benzene ring is a common motif in many X-ray contrast agents because it provides a high concentration of iodine atoms in a relatively small and stable molecule. The specific 2,4,6-triiodo substitution pattern on the benzoic acid ring is a well-established and effective arrangement for maximizing radiopacity while allowing for chemical modifications at the 1, 3, and 5 positions to tune the physicochemical properties, such as solubility and toxicity, of the final contrast agent.
Safety and Handling
3,5-Diamino-2,4,6-triiodobenzoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3,5-Diamino-2,4,6-triiodobenzoic acid is a cornerstone intermediate in the synthesis of a vital class of diagnostic pharmaceuticals. Its chemical properties, born from a unique combination of functional groups, are finely tuned for its role as a precursor to X-ray contrast media. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for researchers and developers working to advance the field of medical imaging. This guide provides a detailed overview of these key chemical aspects to support ongoing research and development efforts.
References
- US3476802A - N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same - Google P
- A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermedi
- US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google P
- CN103497120A - Process for synthesizing diatrizoic acid by using solid-phase load method - Google P
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